molecular formula C10H11N3O2 B1506533 Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No. B1506533
M. Wt: 205.21 g/mol
InChI Key: WYDKESDQRCVGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 6-amino-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 6-amino-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-5-6-3-4-12-9(6)13-8(7)11/h3-5H,2H2,1H3,(H3,11,12,13)

InChI Key

WYDKESDQRCVGNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CN2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Catechol borane (2.7 mL, 1M tetrahydrofuran solution, 2.7 mmol) was added dropwise to ethoxyacetylene (0.7 mL, 40% hexane solution, 2.83 mmol) on an ice bath, and the mixture was stirred for 1 hour at room temperature. The mixture was further heated at 70° C. and stirred for 2 hours, and allowed to room temperature. A solution of 2,6-diamino-5-iodo-nicotinic acid ethyl ester described in Preparation Example R-1 (415 mg, 1.35 mmol) in tetrahydrofuran (5.5 mL), tetrakis(triphenylphosphine)palladium(0) (48 mg, 0.042 mmol) and sodium hydroxide (160 mg, 4 mmol, powder) were added thereto, followed by stirring for 7 hours 30 minutes under reflux. The reaction mixture was allowed to room temperature, 2N hydrochloric acid (4.7 mL, 9.4 mmol) was added thereto, followed by stirring for 60 hours at room temperature. After the reaction was completed, the reaction mixture was evaporated, and extracted using diethyl ether. The aqueous layer was fractionated, neutralized on an ice bath with an aqueous solution of 5N sodium hydroxide, then, was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, then evaporated, the resulting residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:1), and the title compound (97 mg, 0.47 mmol, 35%) was obtained.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
Quantity
5.5 mL
Type
solvent
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Five
Quantity
48 mg
Type
catalyst
Reaction Step Five
Yield
35%

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